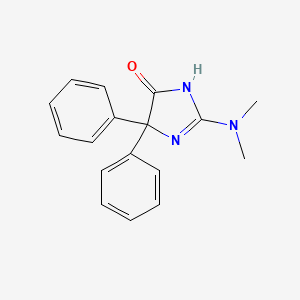
2-(Dimethylamino)-5,5-diphenyl-3,5-dihydro-4h-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-5,5-diphenyl-3,5-dihydro-4h-imidazol-4-one is a complex organic compound with a unique structure that includes a dimethylamino group and two phenyl groups attached to an imidazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5,5-diphenyl-3,5-dihydro-4h-imidazol-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of dimethylamine with a suitable diketone, followed by cyclization to form the imidazolone ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process may be catalyzed by acids or bases depending on the specific reaction pathway.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often employs automated systems to control reaction parameters and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-5,5-diphenyl-3,5-dihydro-4h-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced imidazolone derivatives.
Substitution: Formation of substituted imidazolone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-5,5-diphenyl-3,5-dihydro-4h-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-5,5-diphenyl-3,5-dihydro-4h-imidazol-4-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound with similar dimethylamino functionality.
N,N-Dimethylaniline: Another compound with a dimethylamino group attached to an aromatic ring.
Uniqueness
2-(Dimethylamino)-5,5-diphenyl-3,5-dihydro-4h-imidazol-4-one is unique due to its imidazolone ring structure combined with the presence of two phenyl groups and a dimethylamino group
Eigenschaften
CAS-Nummer |
16459-73-7 |
|---|---|
Molekularformel |
C17H17N3O |
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
2-(dimethylamino)-4,4-diphenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C17H17N3O/c1-20(2)16-18-15(21)17(19-16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,18,19,21) |
InChI-Schlüssel |
VFHSNAWWXDBJQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(C(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-methylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009370.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12009376.png)
![2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone](/img/structure/B12009384.png)
![[12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12009388.png)
![(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12009389.png)


![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009411.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12009417.png)



![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12009439.png)
